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An In-depth Examination of a Key Fruity Ester

Abstract
Ethyl isobutyrate is a volatile ester recognized for its characteristic fruity and aromatic odor,

contributing significantly to the flavor profiles of numerous fruits and food products.[1][2][3] This

technical guide provides a comprehensive overview of ethyl isobutyrate for researchers,

scientists, and drug development professionals. It details its chemical and physical properties,

natural occurrence, synthesis, and regulatory status as a flavoring agent. Furthermore, this

document outlines detailed experimental protocols for its synthesis, analytical quantification in

food matrices, and sensory evaluation.

Introduction
Ethyl isobutyrate, also known as ethyl 2-methylpropanoate, is a key flavoring substance used

in the food and fragrance industries to impart a range of fruity notes, often described as apple-

like, juicy, and sweet with ethereal and rummy nuances.[4][5][6] Its presence has been

identified in a wide variety of natural sources, including apples, apricots, bananas, strawberries,

and alcoholic beverages like beer and wine.[3][5][7] As a flavoring agent, it is typically used in

confectionery, baked goods, and beverages to enhance or create fruity flavor profiles.[3][8]

This guide serves as a technical resource, consolidating critical data and methodologies

relevant to the application of ethyl isobutyrate in food products.
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Chemical and Physical Properties
Ethyl isobutyrate is a colorless, volatile liquid.[2][3] A summary of its key chemical and

physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Ethyl Isobutyrate

Property Value Reference(s)

Chemical Formula C₆H₁₂O₂ [2][8]

Molecular Weight 116.16 g/mol [2][8]

CAS Number 97-62-1 [2][9]

FEMA Number 2428 [2][10]

JECFA Number 186 [2][11]

Appearance Colorless liquid [1][3][8]

Odor
Fruity, aromatic, sweet,

ethereal
[1][2][5][6]

Melting Point -88.2 °C [2][12]

Boiling Point 112-113 °C (at 760 mmHg) [2][3][8]

Density 0.865 g/mL (at 25 °C) [3][8]

Refractive Index 1.385-1.391 (at 20 °C) [2][8]

Flash Point < 21.1 °C (< 70 °F) [2]

Solubility

Slightly soluble in water;

miscible with alcohol and

ether.

[3][8][13]

Natural Occurrence
Ethyl isobutyrate is a natural constituent of many fruits and fermented products. Its presence

contributes to the characteristic aroma of these foods. Table 2 lists some of the natural sources

where ethyl isobutyrate has been identified.
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Table 2: Natural Occurrence of Ethyl Isobutyrate

Food Product Reference(s)

Apple (fresh and juice) [1][5]

Apricot [1][5]

Banana [3]

Beer [1][3][7]

Champagne [3]

Concord Grape [1][5]

Honey [1][3]

Kiwi Fruit [5]

Mango [5]

Pineapple [3][5]

Rum [3][5][7]

Strawberry (fruit and juice) [3][5]

Wine (various types) [3][5]

Regulatory Status
Ethyl isobutyrate is widely recognized as a safe flavoring agent by international regulatory

bodies.

United States Food and Drug Administration (FDA): Ethyl isobutyrate is listed as a

synthetic flavoring substance permitted for direct addition to food for human consumption

under 21 CFR 172.515.[2][14]

Flavor and Extract Manufacturers Association (FEMA): It is designated as FEMA Number

2428 and is Generally Recognized as Safe (GRAS).[1][10][15]
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Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has evaluated ethyl
isobutyrate (JECFA No. 186) and concluded that there is "no safety concern at current

levels of intake when used as a flavouring agent".[2][11]

Table 3: Regulatory and Identification Numbers

Identifier Number Reference(s)

CAS Number 97-62-1 [2][9][12]

FEMA Number 2428 [2][9][10]

JECFA Number 186 [2][11][16]

EC Number 202-595-4 [2][9]

FDA Regulation 21 CFR 172.515 [2][14][15]

Experimental Protocols
Synthesis of Ethyl Isobutyrate via Fischer-Speier
Esterification
Ethyl isobutyrate is commonly synthesized by the Fischer-Speier esterification, which involves

the acid-catalyzed reaction of isobutyric acid with ethanol.[13][17]

Reactants

Products

Isobutyric Acid
((CH₃)₂CHCOOH)

Protonated
Carbonyl

+ H⁺

Ethanol
(CH₃CH₂OH)

Acid Catalyst
(e.g., H₂SO₄)

Tetrahedral
Intermediate

+ Ethanol

Protonated
Ester

- H₂OEthyl Isobutyrate
((CH₃)₂CHCOOCH₂CH₃)

- H⁺

Catalyst
Regenerated

Water
(H₂O)
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Caption: Fischer-Speier esterification of ethyl isobutyrate.

Methodology:

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-

Stark apparatus, combine isobutyric acid (1.0 mol), ethanol (2.0 mol, used in excess to shift

equilibrium), and a non-polar solvent such as toluene or cyclohexane (to facilitate azeotropic

removal of water).[2][13]

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated

sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approximately 1-2% of the

carboxylic acid weight).[2][11]

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in

the Dean-Stark trap as an azeotrope with the solvent. Continue reflux until no more water is

collected, typically for 2-4 hours.[2]

Neutralization: Cool the reaction mixture to room temperature. Carefully wash the organic

layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

Washing: Further wash the organic layer with water and then with a saturated sodium

chloride (brine) solution to remove any remaining water-soluble impurities.

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous

magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Purification: Filter off the drying agent and purify the crude ethyl isobutyrate by fractional

distillation. Collect the fraction boiling at approximately 112-113 °C.[2][8]

Characterization: Confirm the identity and purity of the product using techniques such as

Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy.
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Analytical Quantification in a Food Matrix (e.g.,
Beverage)
The concentration of ethyl isobutyrate in a food product can be accurately determined using

Gas Chromatography coupled with either a Flame Ionization Detector (FID) or a Mass

Spectrometer (MS).

Sample Preparation
(e.g., Liquid-Liquid Extraction)

GC Injection

Chromatographic Separation
(Capillary Column)

Detection
(FID or MS)

Data Analysis
(Quantification vs. Standard Curve)

Result
(Concentration of Ethyl Isobutyrate)

Click to download full resolution via product page

Caption: Workflow for GC analysis of ethyl isobutyrate.

Methodology: GC-FID Analysis
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Standard Preparation: Prepare a stock solution of ethyl isobutyrate in ethanol. Create a

series of calibration standards by diluting the stock solution with a matrix that mimics the

sample (e.g., a 12% ethanol solution for wine analysis). Prepare an internal standard (ISTD)

solution (e.g., 2-butanol or 3-pentanol in ethanol).[5][6]

Sample Preparation (Liquid-Liquid Extraction):

To 5 mL of the beverage sample in a vial, add a known amount of the internal standard

solution.[5]

Add 0.5 g of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase.

[5]

Add 2 mL of a suitable organic solvent (e.g., dichloromethane).[5]

Vortex the mixture for 30-60 seconds to extract the analytes into the organic phase.

Allow the phases to separate. The lower organic phase contains the ethyl isobutyrate.

Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous

sodium sulfate to remove any residual water.

GC-FID Instrumentation and Conditions:

Gas Chromatograph: Agilent 8860 GC system or equivalent.[18]

Detector: Flame Ionization Detector (FID).[6][16]

Column: A polar capillary column, such as a DB-FATWAX UI or HP-INNOWAX (e.g., 30 m

x 0.25 mm ID, 0.25 µm film thickness).[16][18]

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[16]

Injector Temperature: 250 °C.[16]

Detector Temperature: 250 °C.[6]

Oven Temperature Program:
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Initial temperature: 40 °C, hold for 2 minutes.

Ramp to 180 °C at a rate of 5 °C/min.

Hold at 180 °C for 5 minutes.

Injection Volume: 1 µL, split mode (e.g., 20:1 split ratio).

Analysis and Quantification:

Inject the prepared standards and samples into the GC-FID system.

Identify the ethyl isobutyrate and internal standard peaks based on their retention times

compared to the standards.

Generate a calibration curve by plotting the ratio of the peak area of ethyl isobutyrate to

the peak area of the internal standard against the concentration of the standards.

Calculate the concentration of ethyl isobutyrate in the samples using the regression

equation from the calibration curve.

Sensory Evaluation: Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists

between two products.[4][8]

Methodology:

Objective: To determine if a panel can detect a difference between a control sample and a

sample containing a specified concentration of ethyl isobutyrate.

Sample Preparation:

Control: A neutral base (e.g., spring water, or a 5% sucrose solution).

Test Sample: The same neutral base with a specific concentration of ethyl isobutyrate
added (e.g., 10 ppm, a level typical for beverages).[8]

Test Setup:
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Recruit a panel of at least 20-30 trained or consumer panelists.

For each panelist, present three coded samples in a randomized order. Two of the

samples are identical (either both control or both test), and one is different.

There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which

should be balanced across the panelists.[4]

Procedure:

Instruct panelists to taste each sample from left to right.

Provide water and unsalted crackers for palate cleansing between samples.

Ask panelists to identify the "odd" or "different" sample. A forced choice is required.

Data Analysis:

Count the total number of panelists and the number of correct identifications.

Determine the statistical significance of the results by comparing the number of correct

answers to the number expected by chance (which is one-third in a triangle test).[4]

Statistical tables for the triangle test (based on the binomial distribution or Chi-square test)

are used to determine if the number of correct identifications is significant at a chosen

confidence level (e.g., p < 0.05).[4]

Safety and Toxicology
Ethyl isobutyrate is considered to have low toxicity.[19] It may cause skin and eye irritation

upon direct contact.[2][20] Inhalation of high concentrations of vapor may lead to irritation of the

respiratory system.[20] Standard safety precautions, such as working in a well-ventilated area

and using appropriate personal protective equipment (gloves, safety glasses), should be

followed when handling the pure substance.[21]
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Ethyl isobutyrate is a valuable and widely used flavoring agent with a well-established safety

profile. Its characteristic fruity aroma makes it a versatile ingredient for a broad range of food

and beverage applications. The technical information and experimental protocols provided in

this guide offer a solid foundation for researchers and professionals working with this important

flavor compound. A thorough understanding of its properties, synthesis, and analytical methods

is essential for its effective and compliant use in the food industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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